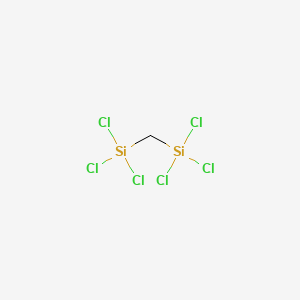
Bis(trichlorosilyl)methane
Übersicht
Beschreibung
Bis(trichlorosilyl)methane, also known as BTM, is an organosilicon compound with the chemical formula Si(CH3)2Cl3. It is an organosilicon compound that is widely used in scientific research due to its unique properties. Bis(trichlorosilyl)methane is a colorless liquid at room temperature and has a low vapor pressure. It is insoluble in water and is stable in the presence of acids and bases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity in Organic-Inorganic Hybrid Materials
Bis(trichlorosilyl)methane has been explored for its potential in the synthesis of new poly(trifunctional-silyl)alkanes, which are significant in creating hybrid organic–inorganic materials. This compound can undergo various reactions, such as the Benkeser reaction, to form bis(triethoxysilyl)methane, a pivotal molecule in these hybrid materials (Corriu, Granier, & Lanneau, 1998).
Catalysis in Organic Synthesis
Bis(trichlorosilyl)methane is involved in catalytic processes for synthesizing biologically significant compounds. For instance, it plays a role in the synthesis of bis(indolyl)methanes, which have applications as anticancer drugs, blood sugar stabilizers, and anti-viral agents (Nam et al., 2020).
Bioactive Compound Synthesis
This chemical is used in creating bis(indolyl)methane skeletons, the main building blocks of many bioactive compounds. These compounds have a wide range of pharmaceutical efficacies, such as anti-cancer, antioxidant, anti-bacterial, anti-inflammatory, and anti-proliferative agents (Singh, Kaur, & Banerjee, 2020).
Material Science Applications
In material science, bis(trichlorosilyl)methane is utilized in the synthesis of carbosilazanes, which are potential precursors for porous oxygen-free solids. This synthesis involves reactions with different amines, showing its versatility in creating new materials (Jansen & Bzik, 1997).
Chemical Process Optimization
This compound has been studied in the context of optimizing chemical processes, like the direct synthesis of bis(chlorosily)methanes from elemental silicon and methylene chloride. This research offers insights into improving the efficiency and yield of such reactions (Yeon, Han, Yoo, & Jung, 1996).
Eigenschaften
IUPAC Name |
trichloro(trichlorosilylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl6Si2/c2-8(3,4)1-9(5,6)7/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDDAHLAEXNYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373505 | |
| Record name | Bis(trichlorosilyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trichlorosilyl)methane | |
CAS RN |
4142-85-2 | |
| Record name | Bis(trichlorosilyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trichlorosilyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

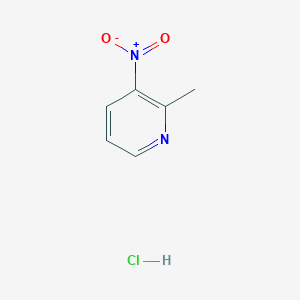
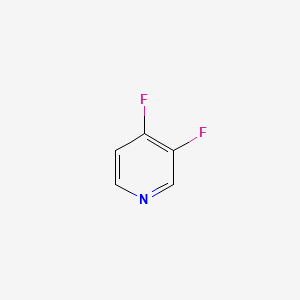
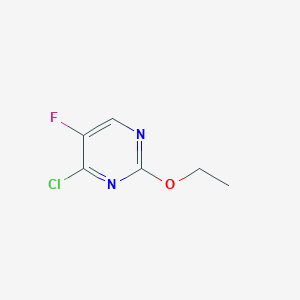
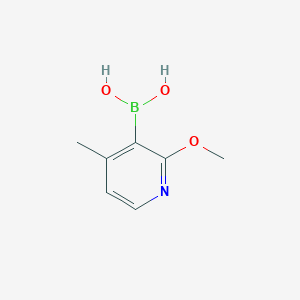
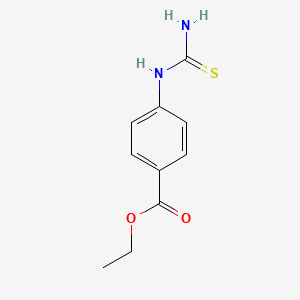
![Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B1586008.png)
![10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B1586009.png)
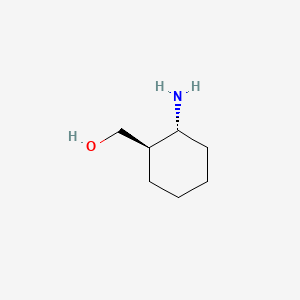
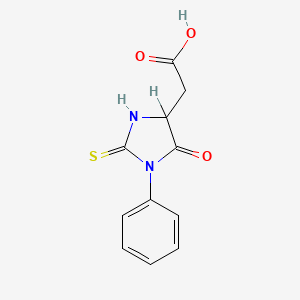
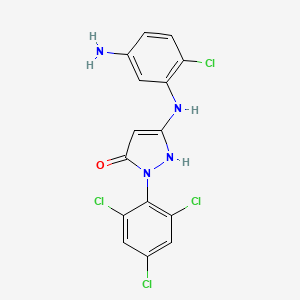
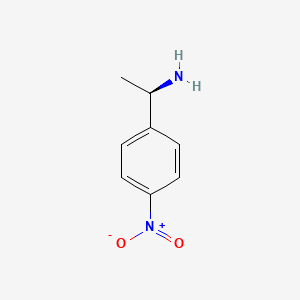
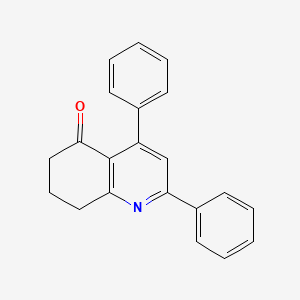
![[4-(3-Methylphenyl)phenyl]acetic acid](/img/structure/B1586019.png)
![4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile](/img/structure/B1586020.png)